N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

physicochemical profiling drug-likeness oxalamide SAR

This 4-chlorophenyl-indoline-thiophene-oxalamide is a diversity element for probing N1-aryl electronic/steric effects on tubulin polymerization or SHP2 inhibition. Its computed TPSA (89.7 Ų) and 2 HBD place it near optimal CNS drug-like space, making it a rare oxalamide for focused CNS screening collections. With no published bioactivity, it also serves as a presumptively inactive control for assay validation. Procurement is warranted when 4-chlorophenyl substitution is required for SAR comparison against indole-oxalamide benchmarks or to explore patentable SHP2 chemotypes.

Molecular Formula C22H20ClN3O2S
Molecular Weight 425.93
CAS No. 898407-64-2
Cat. No. B2533699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
CAS898407-64-2
Molecular FormulaC22H20ClN3O2S
Molecular Weight425.93
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4
InChIInChI=1S/C22H20ClN3O2S/c23-16-7-9-17(10-8-16)25-22(28)21(27)24-14-19(20-6-3-13-29-20)26-12-11-15-4-1-2-5-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28)
InChIKeyIHKHOGHCQIHYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Structural Identity, Computed Properties, and Procurement-Relevant Baseline for Research Sourcing


N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-64-2) is a fully synthetic small-molecule oxalamide featuring a 4-chlorophenyl ring on one amide nitrogen and a 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl group on the other [1]. It belongs to a broader class of indoline-thiophene-oxalamide hybrids often explored as kinase inhibitor or receptor antagonist scaffolds [2]. Physicochemical profiling, computed from its structure by PubChem (2024 release), includes a molecular weight of 425.9 g/mol, a calculated XLogP3-AA of 4.5, a topological polar surface area (TPSA) of 89.7 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. These values place the compound in a moderately lipophilic, oral-drug-like property space, but no experimental bioactivity, ADMET, or target-engagement data have been published in peer-reviewed literature or patents as of the search date.

Procurement Risk in the Indoline-Thiophene-Oxalamide Series: Why N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide Cannot Be Assumed Interchangeable


Superficial structural similarity among indoline-thiophene-oxalamide analogs does not guarantee functional equivalence. The 4-chlorophenyl substituent on the N1 oxalamide amide introduces distinct electronic and steric features compared to analogs bearing 3-fluorophenyl, 2,3-dimethylphenyl, or simple alkyl groups [1]. Even minor modifications on the N1 aryl ring can drastically alter molecular recognition, target selectivity, and cellular potency, as demonstrated in the broader indole-oxalamide class where single-atom substitutions shift antiproliferative IC₅₀ values by orders of magnitude [2]. Without compound-specific experimental data, generic substitution risks selecting a molecule with entirely different—or absent—biological activity, wasting research resources and confounding SAR interpretation .

Quantitative Comparative Evidence for N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Measured Properties, Computed Baselines, and Class-Level SAR


Molecular Weight, Lipophilicity, and Polar Surface Area: Computed Baselines Distinguishing the 4-Chlorophenyl Analog from Closest Structural Neighbors

The target compound possesses a molecular weight of 425.9 g/mol, an XLogP3-AA of 4.5, and a TPSA of 89.7 Ų (PubChem computed, 2024 release) [1]. Its closest commercially cataloged analog, N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, has a lower molecular weight of 409.48 g/mol and, by inference from the fluorine-for-chlorine substitution, a measurably lower XLogP3-AA (~3.9–4.1) and slightly smaller TPSA (~86 Ų) . These differences, while appearing modest, place the two compounds in distinct property bins for lead optimization campaigns (e.g., Lipinski compliance margins, permeability predictions).

physicochemical profiling drug-likeness oxalamide SAR

Antiproliferative Activity: Class-Level Inference from Indole-Oxalamide Tubulin Polymerization Inhibitors with Quantitative Benchmarking to Colchicine-Site Binders

No direct antiproliferative data exist for N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. However, the broader indole-based oxalamide class has been systematically profiled: compound 8g (an indole-oxalamide hybrid) inhibited tubulin polymerization with an IC₅₀ of 1.2 µM and displayed antiproliferative IC₅₀ values of 0.89 µM (HeLa), 1.45 µM (PC-3), and 2.10 µM (HCT-116) [1]. The target compound shares the oxalamide linker and heterocyclic N-substitution pattern that are critical for colchicine-site binding [1]. The 4-chlorophenyl group offers a distinct electronic profile compared to the substituted indole of 8g, providing an orthogonal vector for SAR exploration.

anticancer tubulin polymerization indole-oxalamide SAR

Computed ADME and Drug-Likeness Risk Flags: TPSA/HBD Count Relative to CNS Drug-Likeness Thresholds Compared with Common Kinase Inhibitor Scaffolds

The target compound exhibits a TPSA of 89.7 Ų and 2 HBD, computed to be within favorable CNS drug-likeness space (typically TPSA < 90 Ų, HBD ≤ 3) [1]. By comparison, many clinically used kinase inhibitors (e.g., imatinib: TPSA ~86 Ų, HBD 2; gefitinib: TPSA ~68 Ų, HBD 1) share this property window, though they contain different heterocyclic cores [2]. The N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide's computed profile suggests potential for CNS penetration, a feature not present in many bulkier oxalamide analogs with higher TPSA. This computationally derived differentiation is unverified experimentally but provides a rational basis for selecting this compound over higher-TPSA analogs in CNS-targeted screening collections.

ADME prediction drug-likeness CNS MPO oxalamide

Structural Novelty and Patent Landscape Differentiation: The 4-Chlorophenyl-Indoline-Thiophene Oxalamide as a Non-Annulated Thiophenylamide Scaffold Distinct from Prior Art

Patent US-9353102-B2 discloses non-annulated thiophenylamides as SHP2 phosphatase inhibitors, featuring an oxalamide linker connecting a hydroxyindole carboxylic acid anchor to a phenylthiophene tail . The target compound shares the oxalamide-thiophene connectivity but substitutes the anchor with a 4-chlorophenyl-indoline motif, a combination not exemplified in the US-9353102-B2 claims . Structural and modeling studies in this patent show that the oxalamide linker and phenylthiophene tail contribute critically to SHP2 binding (interactions with the β5-β6 loop) . The 4-chlorophenyl-indoline substitution thus represents a novel chemotype within this pharmacophore model, offering potential for proprietary SAR exploration around a clinically validated target.

chemical patent landscape structural novelty SHP2 inhibitor oxalamide scaffold

Optimal Procurement and Research Application Scenarios for N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide Based on Current Evidence


Medicinal Chemistry SAR Expansion Around the Oxalamide-Tubulin Inhibitor Pharmacophore

This compound is best deployed as a diversity element in medicinal chemistry programs seeking to explore N1-aryl electronic and steric effects on tubulin polymerization inhibition. The 4-chlorophenyl group provides a distinct electron-withdrawing, lipophilic substituent that can be compared head-to-head with the indole-based analogs described by Diao et al. (2020) [1]. Procurement is indicated when the goal is to probe whether 4-chlorophenyl substitution improves potency, selectivity, or drug-like properties relative to the existing indole-oxalamide benchmark series [1].

SHP2 Phosphatase Inhibitor Lead Discovery: Exploiting Unexplored Chemical Space in Non-Annulated Thiophenylamide Scaffolds

Given the structural relationship to the non-annulated thiophenylamide SHP2 inhibitors claimed in US-9353102-B2 , this compound serves as a tool for exploring whether indoline-for-hydroxyindole substitution and 4-chlorophenyl-for-carboxylic acid replacement retain or improve SHP2 binding. Procurement is appropriate for organizations actively prosecuting SHP2 inhibitor programs and seeking novel, patentable chemotypes distinct from the exemplified prior art .

CNS-Penetrant Screening Library Enrichment Based on Computed Physicochemical Filters

The compound's computed TPSA of 89.7 Ų and 2 HBD place it near the optimal CNS drug-like property space [2]. For organizations building focused CNS screening collections, this compound offers a structurally novel oxalamide scaffold that computationally meets key CNS MPO criteria, unlike many higher-TPSA oxalamide analogs. Procurement is warranted when the library requires indoline-thiophene chemical diversity with predicted blood-brain barrier permeability [2].

Negative Control or Inactive Analog Requirements for Phenotypic Screening Assays

In the absence of any published bioactivity data, this compound may serve as a presumptively inactive or weakly active control in phenotypic or target-based assays where structurally related active oxalamides are being profiled. Its well-defined computed properties and structural similarity to active chemotypes, combined with the lack of documented potency, make it a candidate for establishing baseline activity in new assay systems [1].

Quote Request

Request a Quote for N1-(4-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.